![molecular formula C18H20N4O2 B4720473 2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B4720473.png)
2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Overview
Description
2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl and oxo groups, and an indole moiety linked via an acetamide bridge
Preparation Methods
The synthesis of 2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The starting materials often include 4,6-dimethyl-2-oxopyrimidine and 2-(1H-indol-3-yl)ethylamine. The reaction conditions usually require the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the acetamide bond. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl groups on the pyrimidine ring can be replaced by other substituents using appropriate nucleophiles.
Hydrolysis: Under acidic or basic conditions, the acetamide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as electronic or photonic applications.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the pyrimidine ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect. The compound may also influence specific signaling pathways, contributing to its overall mechanism of action.
Comparison with Similar Compounds
2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can be compared with similar compounds such as:
4,6-dimethyl-2-oxopyrimidine: Lacks the indole moiety and acetamide linkage, making it less versatile in terms of biological activity.
2-(1H-indol-3-yl)ethylamine: Lacks the pyrimidine ring, limiting its potential interactions with certain molecular targets.
N-(2-(1H-indol-3-yl)ethyl)acetamide:
The uniqueness of this compound lies in its combination of structural features, which confer a broad range of chemical reactivity and biological activity.
Biological Activity
The compound 2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H23N3O3
- Molar Mass : 345.4 g/mol
The structure of this compound features a pyrimidine ring conjugated with an indole moiety, which is significant for its biological interactions.
Research indicates that the compound may interact with various biological targets, influencing multiple pathways:
- Inhibition of Myeloperoxidase (MPO) : Similar compounds have been shown to inhibit MPO, an enzyme implicated in inflammatory processes. Inhibition of MPO can reduce oxidative stress and inflammation, making it a target for treating autoimmune diseases .
- Receptor Interactions : The compound may exhibit affinity for melatonin receptors (MTNR1A and MTNR1B), which are involved in circadian rhythm regulation and reproductive functions. Agonistic activity at these receptors suggests potential applications in sleep disorders and mood regulation .
- Antioxidant Properties : The presence of the indole structure is often associated with antioxidant activity, which could provide protective effects against cellular damage.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
Case Study 1: MPO Inhibition
A study evaluated the efficacy of N-substituted pyrimidines as MPO inhibitors. The lead compound demonstrated significant inhibition in vitro and reduced plasma MPO levels in vivo during inflammatory challenges in cynomolgus monkeys. This suggests potential therapeutic benefits for conditions like cardiovascular diseases .
Case Study 2: Melatonin Receptor Interaction
Research on related compounds indicated that they could effectively bind to melatonin receptors, leading to improved sleep quality in animal models. This opens avenues for exploring the compound's use in treating insomnia and anxiety disorders .
Properties
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-9-13(2)22(18(24)21-12)11-17(23)19-8-7-14-10-20-16-6-4-3-5-15(14)16/h3-6,9-10,20H,7-8,11H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJYUTBAZUUOCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CC(=O)NCCC2=CNC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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